4-Indanol

Description

The exact mass of the compound 4-Indanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64460. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Indanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Indanol including the price, delivery time, and more detailed information at info@benchchem.com.

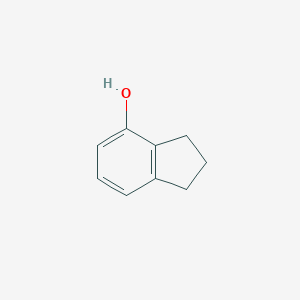

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-inden-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6,10H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHNJPUOMLRELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167708 | |

| Record name | Indan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1641-41-4 | |

| Record name | 4-Indanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1641-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Indanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYINDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PJT17BE05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Indanol: A Comprehensive Technical Guide

CAS Number: 1641-41-4

This technical guide provides an in-depth overview of 4-Indanol, a valuable chemical intermediate in various research and development applications. The document details its chemical and physical properties, a comprehensive synthesis protocol, and summarizes the current understanding of its biological significance. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties of 4-Indanol

4-Indanol, also known as 2,3-dihydro-1H-inden-4-ol, is a bicyclic aromatic alcohol. Its chemical structure and properties make it a versatile building block in organic synthesis.

Physicochemical Data

A summary of the key quantitative data for 4-Indanol is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 1641-41-4 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀O | [1][2] |

| Molecular Weight | 134.18 g/mol | [1][2] |

| Physical Form | White to yellow to light-brown powder or crystals or liquid | |

| Melting Point | 47-51 °C | [1] |

| Boiling Point | 245 °C | [1] |

| Density | 1.147 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 10.32 (at 25 °C) | [1] |

| LogP | 1.8809 |

Synthesis and Experimental Protocols

The synthesis of 4-Indanol can be achieved through the reduction of 4-hydroxy-1-indanone. A detailed experimental protocol is provided below.

Synthesis of 4-Indanol from 4-Hydroxy-1-indanone[1]

Materials:

-

4-Hydroxy-1-indanone

-

Sodium cyanoborohydride (NaCNBH₃)

-

Zinc iodide (ZnI₂)

-

Ethylene chloride

-

Silica gel (SiO₂)

-

Dichloroethane

-

Ether

Procedure:

-

To a mixture of 4-hydroxy-1-indanone (5.0 g, 33.7 mmol) and zinc iodide (32.3 g, 101.1 mmol) in ethylene chloride (100 mL), add sodium cyanoborohydride (6.4 g, 101.1 mmol).

-

Stir the reaction mixture under reflux conditions for 2 hours.

-

Upon completion of the reaction, filter the hot mixture through silica gel, eluting with dichloroethane.

-

Collect the filtrate and concentrate it under reduced pressure.

-

Dissolve the resulting residue in ether and filter to remove any white precipitate that forms.

-

Collect the filtrate again and concentrate it in vacuo.

-

Purify the final product by flash column chromatography to yield 2,3-dihydro-1H-4-indanol (3 g, 66% yield).

Structure Confirmation:

The structure of the synthesized 4-Indanol can be confirmed by ¹H NMR spectroscopy.[1]

-

¹H NMR (400 MHz, CDCl₃): δ 7.02 (m, 1H), 6.80 (d, J = 5.2 Hz, 1H), 6.61 (m, 1H), 2.91 (m, 4H), 2.05 (m, 2H).

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 4-Indanol.

Biological Activity and Significance

While 4-Indanol serves as a crucial intermediate in the synthesis of various compounds, information regarding the specific biological activities and signaling pathways of the unmodified 4-Indanol molecule is not extensively available in the current scientific literature.

However, the indanol scaffold is of significant interest in medicinal chemistry. Derivatives of indanol have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-fungal, antiviral, anti-inflammatory, and central nervous system (CNS) depressant effects.[1] Notably, benzylated derivatives of 4-Indanol have been specifically shown to possess hypotensive, anti-inflammatory, and CNS depressant properties.[1]

The diverse biological activities of its derivatives underscore the importance of 4-Indanol as a foundational structure in the development of new therapeutic agents. Further research is warranted to elucidate the intrinsic biological effects and mechanisms of action of 4-Indanol itself. Due to the lack of specific pathway information for 4-Indanol, a signaling pathway diagram cannot be provided at this time. The provided diagram focuses on the well-established synthesis workflow.

References

An In-depth Technical Guide to 4-Indanol

This technical guide provides a comprehensive overview of the molecular structure, weight, and other physicochemical properties of 4-Indanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

4-Indanol, also known as 2,3-dihydro-1H-inden-4-ol, is a bicyclic aromatic alcohol.[1][2][3] Its structure consists of a benzene ring fused to a five-membered ring, with a hydroxyl group substituted on the aromatic ring at position 4.

Molecular Structure:

-

SMILES: C1=CC=C(C2=C1CCC2)O[1]

The molecular structure of 4-Indanol is depicted below: (A 2D chemical structure image would be placed here in a full document)

A summary of the key molecular and physical properties of 4-Indanol is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 134.18 g/mol | [1][2][5] |

| 134.178 g/mol | [4] | |

| 134.1751 g/mol | [7] | |

| CAS Number | 1641-41-4 | [1][2][4][5] |

| Physical Form | White to yellow to light-brown powder or crystals or liquid | [6] |

| Purity | ≥95% - 98% | [1][2][4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the structural elucidation of organic molecules. The ¹H NMR spectral data for 4-Indanol is summarized below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.02 | m | 1H | Aromatic CH |

| 6.80 | d, J = 5.2 Hz | 1H | Aromatic CH |

| 6.61 | m | 1H | Aromatic CH |

| 2.91 | m | 4H | CH₂ (indan) |

| 2.05 | m | 2H | CH₂ (indan) |

| Data obtained from ¹H NMR (400 MHz, CDCl₃)[5] |

Experimental Protocols: Synthesis of 4-Indanol

A common method for the synthesis of 4-Indanol is the reduction of 4-hydroxy-1-indanone.[5]

Reaction: Reduction of 4-hydroxy-1-indanone to 2,3-dihydro-1H-4-indanol.

Materials:

-

4-hydroxy-1-indanone

-

Sodium cyanoborohydride (NaCNBH₃)

-

Zinc iodide (ZnI₂)

-

1,2-Dichloroethane (ethylene chloride)

-

Silica gel (SiO₂)

-

Diethyl ether

Procedure:

-

A mixture of 4-hydroxy-1-indanone (5.0 g, 33.7 mmol) and zinc iodide (32.3 g, 101.1 mmol) is prepared in 1,2-dichloroethane (100 mL).

-

Sodium cyanoborohydride (6.4 g, 101.1 mmol) is added to the mixture.

-

The reaction mixture is stirred under reflux for 2 hours.

-

Upon completion, the hot reaction mixture is filtered through a pad of silica gel, and the silica gel is eluted with 1,2-dichloroethane.

-

The filtrate is collected and concentrated under reduced pressure.

-

The resulting residue is dissolved in diethyl ether, and any white precipitate is removed by filtration.

-

The filtrate is again collected and concentrated in vacuo.

-

The final product, 2,3-dihydro-1H-4-indanol, is purified by flash column chromatography.

This procedure yields approximately 3 g (66%) of the target product.[5]

The logical workflow for the synthesis and purification of 4-Indanol is illustrated in the diagram below.

Caption: Synthesis and purification workflow for 4-Indanol.

References

A Technical Guide to the Synthesis of 4-Indanol from 4-Hydroxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 4-indanol, a valuable building block in medicinal chemistry and materials science, through the chemical reduction of 4-hydroxy-1-indanone. This document provides an in-depth overview of various reduction methodologies, including the use of complex metal hydrides such as sodium borohydride and lithium aluminum hydride, as well as catalytic hydrogenation. Detailed experimental protocols, quantitative data on reaction parameters and yields, and purification techniques are presented to aid researchers in the efficient and selective synthesis of 4-indanol.

Introduction

4-Indanol and its derivatives are key intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The targeted synthesis of 4-indanol from its corresponding ketone, 4-hydroxy-1-indanone, is a critical transformation that requires careful selection of reagents and reaction conditions to achieve high yield and purity. This guide focuses on the practical aspects of this reduction, offering a comparative analysis of common and effective synthetic routes.

Reaction Overview

The fundamental transformation involves the reduction of the ketone functional group in 4-hydroxy-1-indanone to a secondary alcohol, yielding 4-indanol. The primary challenge in this synthesis is the chemoselective reduction of the ketone in the presence of a phenolic hydroxyl group.

Figure 1: General reaction scheme for the reduction of 4-hydroxy-1-indanone to 4-indanol.

Synthetic Methodologies

Several established methods can be employed for the reduction of 4-hydroxy-1-indanone. The choice of method often depends on the desired scale, available equipment, and selectivity requirements.

Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent, making it a suitable choice for the reduction of ketones in the presence of other functional groups like phenols. It is generally safe to handle and reactions can often be carried out in protic solvents such as methanol or ethanol.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a much more powerful reducing agent than sodium borohydride.[1][2] While it readily reduces ketones, its high reactivity necessitates the use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) and careful handling due to its violent reaction with water and protic solvents. The phenolic proton of 4-hydroxy-1-indanone will react with LiAlH₄, consuming an equivalent of the hydride reagent.

Reduction with Sodium Cyanoborohydride (NaCNBH₃) and Zinc Iodide (ZnI₂)

Sodium cyanoborohydride is a milder reducing agent than sodium borohydride and is particularly useful for reductions under acidic conditions. In combination with a Lewis acid like zinc iodide, it can effectively reduce the ketone functionality.

Catalytic Hydrogenation

Catalytic hydrogenation offers a greener alternative to metal hydride reductions. This method involves the use of hydrogen gas and a metal catalyst, such as copper-on-silica (Cu/SiO₂), to effect the reduction. This approach can be highly selective for the ketone reduction, leaving the aromatic ring intact.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of 4-indanol from 4-hydroxy-1-indanone using the methodologies discussed above.

Protocol 1: Reduction with Sodium Cyanoborohydride and Zinc Iodide

This procedure provides a specific and effective method for the synthesis of 4-indanol.[3]

Procedure:

-

To a solution of 4-hydroxy-1-indanone (5.0 g, 33.7 mmol) in 1,2-dichloroethane (100 mL), add zinc iodide (32.3 g, 101.1 mmol).

-

To this mixture, add sodium cyanoborohydride (6.4 g, 101.1 mmol).

-

Stir the reaction mixture at reflux for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the hot reaction mixture through a pad of silica gel, eluting with 1,2-dichloroethane.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and filter to remove any precipitated solids.

-

Concentrate the ethereal solution under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 4-indanol.[3]

Yield: 3.0 g (66%).[3]

¹H NMR (400 MHz, CDCl₃): δ 7.02 (m, 1H), 6.80 (d, J = 5.2 Hz, 1H), 6.61 (m, 1H), 2.91 (m, 4H), 2.05 (m, 2H).[3]

Data Presentation

The following table summarizes the quantitative data for the described synthetic protocol.

| Parameter | Value | Reference |

| Starting Material | 4-Hydroxy-1-indanone | |

| Reducing Agent | Sodium Cyanoborohydride | [3] |

| Lewis Acid | Zinc Iodide | [3] |

| Solvent | 1,2-Dichloroethane | [3] |

| Reaction Temperature | Reflux | [3] |

| Reaction Time | 2 hours | [3] |

| Product | 4-Indanol | |

| Yield | 66% | [3] |

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the synthesis and the general mechanism of ketone reduction by a hydride reagent.

Figure 2: Experimental workflow for the synthesis of 4-indanol.

Figure 3: General mechanism of ketone reduction by a hydride source.

Conclusion

The synthesis of 4-indanol from 4-hydroxy-1-indanone can be effectively achieved through various reduction methods. The presented protocol utilizing sodium cyanoborohydride and zinc iodide offers a reliable and high-yielding route to the desired product. For laboratories equipped for handling highly reactive reagents, lithium aluminum hydride presents a powerful alternative, while catalytic hydrogenation provides a scalable and environmentally benign option. The choice of the optimal synthetic route will depend on the specific requirements of the research or development project. This guide provides the necessary technical details to enable researchers to successfully perform this important chemical transformation.

References

The Discovery and History of Indanol Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanol, a bicyclic aromatic alcohol derived from indane, represents a class of compounds with significant and expanding importance in medicinal chemistry and materials science. The indane framework, consisting of a benzene ring fused to a cyclopentene ring, provides a rigid and versatile scaffold for the development of a wide array of therapeutic agents and functional materials. The position of the hydroxyl group on this framework gives rise to several structural isomers, each with unique chemical and biological properties. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of the primary indanol isomers, with a focus on their chemical properties, key experimental protocols, and known biological mechanisms of action.

Discovery and Historical Context

The history of indanol isomers is intrinsically linked to the study of indane and its derivatives, which began in the late 19th and early 20th centuries with the exploration of coal tar components. While a singular "discovery" of each indanol isomer is not clearly documented, their emergence in the scientific literature is marked by the development of synthetic routes to the corresponding indanones and subsequent reduction methods.

A pivotal moment in the history of this class of compounds was the first synthesis of 1-indanone, the direct precursor to 1-indanol. This was described as early as 1927, achieved through the reaction of phenylpropionic acid chloride with aluminum chloride.[1] Another early synthesis of 1-indanone from hydrocinnamic acid was reported in 1939.[1] These early synthetic achievements paved the way for the preparation and investigation of 1-indanol and its derivatives. The other principal isomers, 2-indanol, 4-indanol, and 5-indanol, were synthesized and characterized later as organic synthesis methodologies became more sophisticated.

The significance of indanol isomers, particularly in drug development, became increasingly apparent throughout the 20th century. A notable example is the incorporation of the cis-1-amino-2-indanol scaffold into the structure of Indinavir, a potent HIV protease inhibitor.[2] This discovery spurred intensive research into the stereoselective synthesis of amino-indanol derivatives and highlighted the therapeutic potential of the indane framework. Today, indanol derivatives are investigated for a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-diabetic properties.

The Core Indanol Isomers

There are five primary structural isomers of indanol, determined by the position of the hydroxyl group. 1-Indanol and 2-indanol have the hydroxyl group on the five-membered cyclopentane ring, while 4-indanol and 5-indanol are phenolic, with the hydroxyl group on the aromatic benzene ring. 1-Indanol is chiral and exists as a pair of enantiomers, (R)- and (S)-1-indanol.

Physicochemical Properties of Indanol Isomers

The physical and chemical properties of the indanol isomers vary based on the position of the hydroxyl group. This data is crucial for their separation, purification, and application in synthesis.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Indanol | 6351-10-6 | C₉H₁₀O | 134.18 | 50-53 | 243-245 |

| 2-Indanol | 4254-29-9 | C₉H₁₀O | 134.18 | 68-71 | 120-123 (at 12 mmHg) |

| 4-Indanol | 1641-41-4 | C₉H₁₀O | 134.18 | 47-51 | 245 |

| 5-Indanol | 1470-94-6 | C₉H₁₀O | 134.18 | 54-55 | 255 |

Synthesis and Experimental Protocols

The synthesis of indanol isomers has evolved significantly, with modern methods focusing on efficiency, selectivity, and stereocontrol. Below are representative experimental protocols for the synthesis of each of the main indanol isomers.

Synthesis of 1-Indanol

1-Indanol is typically synthesized via the reduction of its corresponding ketone, 1-indanone.

Experimental Protocol: Reduction of 1-Indanone to 1-Indanol

-

Materials: 1-indanone, sodium borohydride (NaBH₄), methanol, diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve 1-indanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield crude 1-indanol.

-

Purify the crude product by flash column chromatography or recrystallization.

-

For the synthesis of specific enantiomers of 1-indanol, such as (R)-(-)-1-indanol, a common method is the asymmetric reduction of 1-indanone using a chiral catalyst system, for example, a borane-dimethyl sulfide complex with a chiral oxazaborolidine catalyst.[3]

Synthesis of 2-Indanol

Similar to 1-indanol, 2-indanol is prepared by the reduction of 2-indanone.

Experimental Protocol: Synthesis of 2-Indanol from 2-Indanone [4]

-

Materials: 2-indanone (0.45 moles), 40% aqueous methanol (1.5 L), sodium borohydride (0.46 moles), diethyl ether, anhydrous potassium carbonate.

-

Procedure:

-

Dissolve 2-indanone in 40% aqueous methanol.

-

Add sodium borohydride in portions while cooling to maintain the temperature at or below 40°C.

-

After the addition is complete (approximately 15 minutes), stir the mixture for 2 hours and then let it stand overnight at room temperature.

-

Extract the mixture with diethyl ether.

-

Dry the ether extract over anhydrous potassium carbonate.

-

Evaporate the solvent to yield crystalline 2-indanol. This method reports a 96% yield.[4]

-

Synthesis of 4-Indanol

4-Indanol can be synthesized from 4-hydroxy-1-indanone via reduction.

Experimental Protocol: Synthesis of 4-Indanol [5]

-

Materials: 4-hydroxy-1-indanone (33.7 mmol), sodium cyanoborohydride (NaCNBH₃, 101.1 mmol), zinc iodide (101.1 mmol), ethylene chloride (100 mL), silica gel, diethyl ether.

-

Procedure:

-

To a mixture of 4-hydroxy-1-indanone and zinc iodide in ethylene chloride, add sodium cyanoborohydride.

-

Stir the reaction mixture under reflux for 2 hours.

-

Filter the hot reaction mixture through silica gel, eluting with dichloroethane.

-

Collect the filtrate and concentrate it under reduced pressure.

-

Dissolve the residue in diethyl ether and filter to remove any precipitate.

-

Concentrate the filtrate and purify by flash column chromatography to obtain 4-indanol. This procedure yields approximately 66% of the final product.[5]

-

Synthesis of 5-Indanol

5-Indanol can be prepared from the parent hydrocarbon, indane, through a sulfonation-alkali fusion process.[6]

Experimental Protocol: Synthesis of 5-Indanol from Indane [7]

-

Materials: Indane, concentrated sulfuric acid, potassium hydroxide, sodium acetate.

-

Procedure:

-

Sulfonation: Sulfonate indane with concentrated sulfuric acid to produce indan-5-sulfonic acid.

-

Salt Formation: Convert the sulfonic acid to its potassium salt by reacting with an equimolar amount of potassium hydroxide.

-

Alkali Fusion: Fuse the potassium indan-5-sulfonate in a mixture of potassium hydroxide and sodium acetate at 275-285 °C.

-

Workup: Acidify the reaction mixture, followed by solvent extraction.

-

Purification: Purify the crude 5-indanol by vacuum distillation.

-

Biological Activity and Signaling Pathways

Indanol isomers and their derivatives exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug discovery. Their mechanisms of action often involve interaction with specific enzymes or modulation of key cellular signaling pathways.

Enzyme Inhibition

Several indanol derivatives function as enzyme inhibitors.

-

cis-1-Amino-2-indanol Derivatives as α-Glucosidase Inhibitors: Certain derivatives of cis-1-amino-2-indanol have been shown to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Kinetic studies have demonstrated that these compounds act via a competitive mode of inhibition.[7] This makes them potential candidates for the development of new anti-diabetic agents.

-

2-Indanol as an Anti-HIV Agent: 2-Indanol has demonstrated anti-HIV activity in vitro.[8] Its mechanism is believed to involve the inhibition of reverse transcriptase by binding to the viral RNA polymerase.[8] It may also interfere with viral replication by inhibiting phosphorylation and dephosphorylation reactions necessary for protein synthesis in the host cell.[8]

-

5-Indanol as a Tyrosinase Inhibitor: 5-Indanol has been identified as a weak inhibitor of human melanoma tyrosinase, an enzyme involved in melanin production.[6] This suggests potential applications in cosmetology and in the treatment of hyperpigmentation disorders.

Modulation of Inflammatory Signaling Pathways

Chronic inflammation is a hallmark of many diseases, and the modulation of inflammatory signaling pathways is a key therapeutic strategy. Certain indanone derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

A novel pterostilbene-indanone derivative, PIF_9, has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[9] This is achieved through the inhibition of both the NF-κB and MAPK signaling cascades.[9]

-

NF-κB Pathway Inhibition: In the canonical NF-κB pathway, LPS stimulation leads to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. The pterostilbene-indanone derivative PIF_9 was found to inhibit the phosphorylation of IκBα and prevent the nuclear translocation of p65.[9]

-

MAPK Pathway Inhibition: The mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, JNK, and p38, are also activated by LPS and play a crucial role in the inflammatory response. PIF_9 was shown to downregulate the phosphorylation of ERK1/2, JNK, and p38.[9]

The dual inhibition of these pathways leads to a significant reduction in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[9]

Figure 1. Inhibition of the NF-κB signaling pathway by an indanone derivative.

Figure 2. Inhibition of MAPK signaling pathways by an indanone derivative.

Central Nervous System (CNS) Depressant Effects

Some indanol derivatives have been reported to have CNS depressant activities. While the specific mechanisms for indanol-based compounds are not fully elucidated in the provided literature, CNS depressants often exert their effects by modulating the activity of the major inhibitory neurotransmitter in the brain, gamma-aminobutyric acid (GABA), at the GABA-A receptor.[10] They can act as positive allosteric modulators, enhancing the effect of GABA, which leads to a decrease in neuronal excitability.

Conclusion and Future Directions

The indanol isomers and their derivatives represent a rich and versatile class of compounds with a history rooted in classical organic synthesis and a future at the forefront of drug discovery. From their initial preparation from simple aromatic precursors to their current role as complex chiral building blocks for highly active pharmaceutical ingredients, the journey of indanols highlights the progress in synthetic chemistry and our understanding of molecular pharmacology.

The ability of indanol-based molecules to specifically interact with key biological targets, such as enzymes and signaling proteins in inflammatory pathways, underscores their therapeutic potential. Future research will likely focus on the development of novel, highly selective indanol derivatives, the elucidation of their detailed mechanisms of action in other signaling pathways such as the Nrf2 pathway, and their application in treating a wider range of diseases, including neurodegenerative disorders and cancer. The continued exploration of this privileged scaffold promises to yield new and improved therapeutic agents for a variety of unmet medical needs.

References

- 1. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. (R)-(-)-1-INDANOL synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. 4-INDANOL | 1641-41-4 [m.chemicalbook.com]

- 6. 5-INDANOL | 1470-94-6 [chemicalbook.com]

- 7. pp.bme.hu [pp.bme.hu]

- 8. 2-Indanol | 4254-29-9 | FI05489 | Biosynth [biosynth.com]

- 9. mdpi.com [mdpi.com]

- 10. Chapter 10: CNS Depressants – Drugs and Behavior [opentext.wsu.edu]

Solubility of 4-Indanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Indanol in various organic solvents. Due to a notable lack of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed theoretical framework for understanding its solubility characteristics, alongside a generalized experimental protocol for its determination. This guide is intended to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies required for effectively utilizing 4-Indanol in a laboratory setting. The principles of "like dissolves like" are explored in the context of 4-Indanol's molecular structure to predict its solubility in different classes of organic solvents.

Introduction to 4-Indanol

4-Indanol, also known as 4-hydroxyindan, is a bicyclic aromatic alcohol with the chemical formula C₉H₁₀O. Its structure consists of a benzene ring fused to a five-membered ring containing a hydroxyl group, rendering it a subject of interest in medicinal chemistry and organic synthesis. The presence of both a hydrophobic indan backbone and a hydrophilic hydroxyl group imparts amphiphilic character to the molecule, influencing its solubility in various media. Understanding the solubility of 4-Indanol is critical for its application in reaction chemistry, purification processes such as recrystallization, and formulation development in the pharmaceutical industry.

Predicted Solubility of 4-Indanol in Organic Solvents

The following table summarizes the expected solubility of 4-Indanol in common organic solvents, categorized by solvent class.

| Solvent Class | Solvent Examples | Predicted Solubility of 4-Indanol | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High | The hydroxyl group of 4-Indanol can act as both a hydrogen bond donor and acceptor, leading to strong intermolecular forces with protic solvents. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of 4-Indanol. The overall polarity of these solvents is compatible with 4-Indanol. |

| Nonpolar | Hexane, Toluene, Chloroform, Diethyl Ether | Low to Moderate | The nonpolar indan portion of the molecule will interact favorably with nonpolar solvents via London dispersion forces, but the polar hydroxyl group will be mismatched. |

Disclaimer: The data in this table is predictive and based on chemical principles. Actual quantitative solubility should be determined experimentally.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the solubility of a solid organic compound such as 4-Indanol in an organic solvent. This method is based on the isothermal shake-flask method, which is a standard and reliable technique.

Objective: To determine the equilibrium solubility of 4-Indanol in a selected organic solvent at a specific temperature.

Materials:

-

4-Indanol (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed test tubes

-

Constant temperature shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Indanol to a series of scintillation vials. The exact amount should be enough to ensure a solid phase remains at equilibrium.

-

Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time to reach equilibrium (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of 4-Indanol in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Prepare a calibration curve using standard solutions of 4-Indanol of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of 4-Indanol in the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 4-Indanol and the selected solvent before starting the experiment.

Visualizations

Logical Relationship of Solubility

The following diagram illustrates the "like dissolves like" principle as it applies to the predicted solubility of 4-Indanol.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental determination of 4-Indanol solubility using the isothermal shake-flask method.

spectroscopic data of 4-Indanol (NMR, IR, Mass Spec)

An In-depth Technical Guide on the Spectroscopic Data of 4-Indanol

This guide provides a comprehensive overview of the spectroscopic data for 4-Indanol (CAS No. 1641-41-4), tailored for researchers, scientists, and professionals in drug development. The document presents available and predicted spectroscopic data, details general experimental protocols, and includes visualizations to illustrate analytical workflows.

Spectroscopic Data of 4-Indanol

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Indanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules.

A reported ¹H NMR spectrum for 4-Indanol was obtained in deuterated chloroform (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data for 4-Indanol

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment (Tentative) |

| 7.02 | m | - | 1H | Aromatic CH |

| 6.80 | d | 5.2 | 1H | Aromatic CH |

| 6.61 | m | - | 1H | Aromatic CH |

| 4.8 (Predicted) | s | - | 1H | OH |

| 2.91 | m | - | 4H | CH₂ (Aliphatic) |

| 2.05 | m | - | 2H | CH₂ (Aliphatic) |

Source: ChemicalBook. Note: The assignment of aromatic protons is tentative without further 2D NMR analysis. The chemical shift for the hydroxyl proton is a prediction as it is often a broad singlet and its position can vary.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Indanol

| Chemical Shift (δ) (ppm) | Carbon Type |

| 152.0 | Quaternary (C-OH) |

| 142.5 | Quaternary |

| 134.0 | Quaternary |

| 127.5 | CH |

| 121.0 | CH |

| 115.0 | CH |

| 32.0 | CH₂ |

| 30.0 | CH₂ |

| 25.0 | CH₂ |

Note: This is a predicted spectrum and should be used as a reference. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Specific experimental FT-IR spectra for 4-Indanol are not available in the public databases searched. However, the expected characteristic absorption bands based on its functional groups are summarized below.

Table 3: Expected Characteristic IR Absorption Bands for 4-Indanol

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1260-1000 | C-O stretch | Alcohol |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for 4-Indanol

| m/z | Ion | Notes |

| 134.18 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of 4-Indanol (C₉H₁₀O). |

| 116 | [M-H₂O]⁺ | Loss of a water molecule. |

| 105 | [M-CHO]⁺ | Loss of a formyl radical. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzenes. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the 4-Indanol sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard (e.g., TMS).

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Place a small amount of the solid 4-Indanol sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer with a DTGS or MCT detector.

-

Data Collection:

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Typical range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of the 4-Indanol sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

-

For Gas Chromatography-Mass Spectrometry (GC-MS), inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Instrumentation and Data Acquisition:

-

Spectrometer: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

-

Ionization Method: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Data Collection: The instrument will record the mass-to-charge ratio (m/z) of the ions produced.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different techniques for structure elucidation.

References

4-Indanol: A Technical Health and Safety Guide for Research Professionals

Introduction

4-Indanol (CAS No: 1641-41-4), also known as 2,3-Dihydro-1H-inden-4-ol, is a chemical compound utilized in various research and development applications.[1][2] This document provides a comprehensive overview of the health and safety information for 4-Indanol, designed for researchers, scientists, and drug development professionals. It covers toxicological data, handling and storage procedures, emergency protocols, and personal protective equipment recommendations.

Hazard Identification and Classification

4-Indanol is classified as a hazardous substance.[1][3] It is harmful if swallowed, in contact with skin, or if inhaled.[1] The compound is also known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[1][4][5]

GHS Hazard Statements:

-

H312: Harmful in contact with skin.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-Indanol is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O | [1][2][5][6][7] |

| Molecular Weight | 134.18 g/mol | [2][4][5][6][7] |

| Appearance | White to yellow to light-brown powder, crystals, or liquid. | [4] |

| Melting Point | 47 - 51 °C | [5] |

| Boiling Point | 245 °C | [5] |

| pKa | 10.32 (at 25°C) | [5] |

| LogKOW | 2.9861 | [1] |

| Mobility in Soil (KOC) | 1647 (Low) | [1] |

| Bioaccumulation | Low | [1] |

| Persistence | High (Water/Soil and Air) | [1] |

Toxicological Information

The toxicological properties of 4-Indanol have not been fully investigated.[8] However, it is classified as an acute toxicant (Category 4) for oral, dermal, and inhalation routes of exposure.[1][3] It is also a skin and eye irritant and may cause respiratory tract irritation.[1][3]

Quantitative Toxicological Data: Data not available.

Experimental Protocols: Detailed experimental protocols for toxicological studies on 4-Indanol are not publicly available.

Handling, Storage, and Personal Protective Equipment

Proper handling and storage procedures are crucial to minimize exposure risk.

Handling:

-

Avoid all personal contact, including inhalation.[1]

-

Use in a well-ventilated area.[1]

-

Do not eat, drink, or smoke when using this product.[1]

-

Wash hands thoroughly after handling.[1]

-

Wear appropriate personal protective equipment (PPE).[1]

Storage:

-

Store away from incompatible materials and foodstuff containers.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[1][9]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1][9]

-

Respiratory Protection: If dust or aerosols are generated, use a dust respirator or a supplied-air respirator for higher concentrations.[1][9]

The following diagram illustrates the hierarchy of controls for minimizing exposure to hazardous chemicals like 4-Indanol.

Caption: Hierarchy of controls for managing exposure to 4-Indanol.

First Aid Measures

In case of exposure to 4-Indanol, follow these first aid measures and seek medical attention.

General Advice:

-

Consult a physician. Show this safety data sheet to the doctor in attendance. Move out of the dangerous area.[10]

If Inhaled:

-

Remove the person to fresh air and keep them comfortable for breathing.[1] If not breathing, give artificial respiration.[8]

In Case of Skin Contact:

In Case of Eye Contact:

-

Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]

If Swallowed:

The workflow for first aid response is depicted in the following diagram.

Caption: First aid workflow for 4-Indanol exposure.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Extinguishing Media: Use extinguishing media suitable for the surrounding area. There is no restriction on the type of extinguisher which may be used.[1]

-

Hazards: The substance is non-combustible, but containers may burn.[1] It may emit corrosive fumes in a fire.[1]

-

Procedure: Use fire fighting procedures suitable for the surrounding area. Cool fire-exposed containers with water spray from a protected location.[1]

Accidental Release Measures:

-

Minor Spills: Clean up all spills immediately.[1] Avoid breathing dust and contact with skin and eyes.[1] Wear protective clothing, gloves, safety glasses, and a dust respirator.[1] Use dry clean-up procedures and avoid generating dust.[1]

-

Major Spills: Alert emergency services.[1] Control personal contact by wearing protective clothing.[1] Prevent spillage from entering drains or water courses.[1]

The following diagram outlines the general procedure for handling a chemical spill.

Caption: Logical workflow for responding to a 4-Indanol spill.

Disposal Considerations

Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.[1] Recycle wherever possible or consult the manufacturer for recycling options.[1]

Ecological Information

4-Indanol is expected to have high persistence in both water/soil and air.[1] It has a low bioaccumulation potential.[1] Due to its low KOC value, it is expected to have low mobility in soil.[1]

This technical guide is intended to provide essential health and safety information for handling 4-Indanol in a research setting. It is not exhaustive and should be used in conjunction with a comprehensive risk assessment and adherence to all applicable institutional and regulatory guidelines.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. capotchem.cn [capotchem.cn]

- 3. 4-INDANOL - Safety Data Sheet [chemicalbook.com]

- 4. 4-Indanol | 1641-41-4 [sigmaaldrich.com]

- 5. 4-INDANOL | 1641-41-4 [m.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. 4-indanol [stenutz.eu]

- 8. fishersci.com [fishersci.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. schc.org [schc.org]

The Therapeutic Potential of Indanol Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

Indanol and its derivatives represent a versatile class of bicyclic molecules that have garnered significant attention in medicinal chemistry and drug discovery. The rigid indane scaffold provides a valuable platform for the synthesis of a diverse array of compounds with a wide spectrum of biological activities. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth overview of the potential therapeutic applications of indanol derivatives, supported by quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways. The unique structural features of indanol derivatives allow for the introduction of various functional groups, leading to compounds with potent and selective activities against a range of therapeutic targets. These derivatives have shown promise as antimicrobial, antiviral, anti-inflammatory, anticancer, and neuroprotective agents, as well as inhibitors of key enzymes implicated in metabolic disorders.

Antimicrobial Applications

Indanol derivatives have demonstrated notable activity against a variety of microbial pathogens, including bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of indanol derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Indolyl-isoxazoles | S. aureus | 50 - 100 | |

| Indolyl-isoxazoles | E. coli | 50 - 100 | |

| Bisindole carbazoles | S. aureus (MSSA) | 2 - 4 | |

| Bisindole carbazoles | S. aureus (MRSA) | 4 - 8 | |

| 1-Aminoalkyl-2-naphthols | P. aeruginosa (MDR) | 10 | |

| 1-Aminoalkyl-2-naphthols | S. aureus (MDR) | 100 |

Experimental Protocols: Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final working concentration.

-

Compound Dilution: The indanol derivative is serially diluted in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Workflow for Antimicrobial Susceptibility Testing

Workflow for determining Minimum Inhibitory Concentration (MIC).

Antiviral Applications

Certain indanol derivatives have emerged as potent antiviral agents, particularly as key intermediates in the synthesis of HIV protease inhibitors. Their rigid structure allows for precise interactions with viral enzymes, disrupting the viral life cycle.

Quantitative Data: Antiviral Activity

The antiviral activity of indanol derivatives is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the viral replication.

| Compound Class | Virus | Assay | IC50 (µM) | Reference |

| Camphene derivative 2a | Influenza A | Virus Yield Reduction | 45.3 | |

| Camphene derivative 6a | Influenza A | Virus Yield Reduction | 3.4 | |

| Pentamidine-derived | SARS-CoV-2 (membrane fusion) | Cell-based assay | 10.87 |

Experimental Protocols: Antiviral Assays

Virus Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of infectious virus particles.

-

Cell Seeding: Host cells susceptible to the virus are seeded in multi-well plates and grown to confluence.

-

Infection: The cells are infected with the virus at a predetermined multiplicity of infection (MOI).

-

Compound Treatment: After a brief incubation period to allow for viral entry, the virus-containing medium is replaced with fresh medium containing serial dilutions of the indanol derivative.

-

Incubation: The plates are incubated for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).

-

Virus Titration: The supernatant from each well is collected, and the amount of infectious virus is quantified using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

General Workflow for Antiviral Drug Discovery

Workflow for antiviral drug discovery using indanol derivatives.

Anti-Inflammatory and Anticancer Applications

Indanol and its related indole and indazole derivatives have demonstrated significant potential in the treatment of inflammatory diseases and cancer. Their mechanisms of action often involve the modulation of key signaling pathways that regulate inflammation and cell proliferation, such as the NF-κB, MAPK, and JAK/STAT pathways.

Quantitative Data: Anti-Inflammatory and Anticancer Activity

| Compound Class | Cell Line / Target | Assay | IC50 (µM) | Reference |

| 3-(3-hydroxyphenyl)-indolin-2-one | RAW264.7 (NO production) | Griess Assay | ~20 | |

| Polysubstituted indazoles | A2780 (human ovarian cancer) | Proliferation Assay | 0.64 - 17 | |

| Polysubstituted indazoles | A549 (human lung cancer) | Proliferation Assay | 0.64 - 17 | |

| Indazole derivative 2f | 4T1 (murine breast cancer) | Proliferation Assay | 0.23 - 1.15 | |

| Chalcone-indole hybrid 42 | Various cancer cell lines | Cytotoxicity Assay | 0.23 - 1.8 |

Signaling Pathways in Inflammation and Cancer

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and is often dysregulated in cancer. Some indanol derivatives have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

Inhibition of the NF-κB signaling pathway by indanol derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cancer. Indanol derivatives can suppress the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.

Modulation of the MAPK signaling pathway by indanol derivatives.

Neuroprotective Applications

Derivatives of indanol have shown promise in the treatment of neurodegenerative disorders such as Parkinson's disease. A key mechanism of action is the selective and irreversible inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain.

Quantitative Data: MAO-B Inhibition

| Compound | Target | Ki (nM) | Reference |

| N-(2-propynyl)2-(5-benzyloxy-indol)methylamine (PF 9601N) | MAO-B | - |

Note: Specific Ki values were not provided in the abstract, but the compound was identified as a novel MAO-B inhibitor.

Experimental Protocols: MAO-B Inhibition Assay

Chromatographic Assay for MAO-B Activity

This method provides a reliable way to measure MAO-B activity and its inhibition.

-

Enzyme Preparation: A source of MAO-B, such as rat brain mitochondria, is prepared.

-

Reaction Mixture: The reaction mixture contains the enzyme preparation, a suitable buffer, the substrate (e.g., kynuramine or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - MPTP), and the indanol derivative inhibitor at various concentrations.

-

Incubation: The reaction is incubated at 37°C for a specific time.

-

Reaction Termination: The reaction is stopped, typically by the addition of an acid.

-

Product Analysis: The product of the enzymatic reaction (e.g., 4-hydroxyquinoline from kynuramine) is quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.

-

Inhibition Calculation: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 or Ki value is determined.

Proposed Neuroprotective Signaling of MAO-B Inhibitors

Neuroprotective mechanism of indanol derivatives via MAO-B inhibition.

α-Glucosidase Inhibition for Diabetes Management

Indanol derivatives are also being explored as inhibitors of α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion. By inhibiting this enzyme, these compounds can delay the absorption of glucose and help manage postprandial hyperglycemia in type 2 diabetes.

Quantitative Data: α-Glucosidase Inhibition

| Compound Class | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| cis-1-amino-2-indanol derivative 2h | 9.64 ± 0.24 | 7.39 ± 0.088 | Competitive | |

| Dihydrobenzoxanthone 1 | 7.6 | 0.3795 | Competitive |

Experimental Protocols: α-Glucosidase Inhibition Assay

Spectrophotometric Assay

-

Enzyme and Substrate Preparation: A solution of α-glucosidase and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a suitable buffer.

-

Reaction Mixture: The reaction is initiated by mixing the enzyme, substrate, and various concentrations of the indanol derivative inhibitor in a 96-well plate.

-

Incubation: The plate is incubated at 37°C.

-

Measurement: The absorbance of the released p-nitrophenol is measured spectrophotometrically at 405 nm over time.

-

Data Analysis: The rate of the reaction is calculated, and the IC50 and kinetic parameters (Ki, inhibition type) are determined from dose-response curves and Lineweaver-Burk plots.

The diverse biological activities of indanol derivatives underscore their significant potential as a source of novel therapeutic agents. The indane scaffold serves as a privileged structure in drug discovery, offering opportunities for the development of compounds with improved potency, selectivity, and pharmacokinetic properties. The information presented in this technical guide highlights the promising applications of indanol derivatives in various therapeutic areas and provides a foundation for further research and development in this exciting field. Future efforts should focus on lead optimization to enhance the efficacy and safety profiles of these compounds, with the ultimate goal of translating these promising preclinical findings into clinically effective therapies.

Methodological & Application

Application Notes and Protocols: 4-Indanol as a Versatile Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-indanol and its derivatives as key intermediates in the synthesis of high-value pharmaceuticals. The focus is on providing practical, step-by-step methodologies and relevant quantitative data to aid in research and development.

Introduction: The Significance of the Indane Scaffold

The indane ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets. 4-Indanol, with its hydroxyl group on the aromatic ring, offers a versatile handle for further chemical modifications, making it an attractive starting material for the synthesis of complex pharmaceutical agents.[1] Derivatives of indanol have shown a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and central nervous system (CNS) depressant effects.[1]

This document will focus on the synthetic pathways to two prominent pharmaceuticals derived from indane-based precursors:

-

Rasagiline: A potent, selective, irreversible monoamine oxidase-B (MAO-B) inhibitor used for the treatment of Parkinson's disease.[2][3][4]

-

Indinavir: An HIV-1 protease inhibitor that plays a crucial role in combination antiretroviral therapy.[5][6][7][8]

Synthetic Application I: Rasagiline for Parkinson's Disease

Rasagiline's therapeutic effect stems from its ability to increase dopamine levels in the brain by preventing its breakdown by MAO-B.[3][4] Its synthesis often commences from 1-indanone, a close derivative of 4-indanol.

2.1. Proposed Synthetic Pathway from 4-Indanol to Rasagiline

A plausible synthetic route from 4-indanol to Rasagiline involves the initial oxidation of 4-indanol to 4-hydroxy-1-indanone, followed by a series of transformations to introduce the amino and propargyl functionalities. A key intermediate in many reported syntheses is (R)-1-aminoindan.

Caption: Synthetic workflow from 4-Indanol to Rasagiline Mesylate.

2.2. Experimental Protocols

Protocol 2.2.1: Synthesis of 1-Indanone from 4-Indanol (Proposed)

Step A: Oxidation of 4-Indanol to 4-Hydroxy-1-indanone

-

Dissolve 4-indanol (1 eq.) in a suitable solvent such as acetone.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise while maintaining the temperature at 0 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with isopropanol.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-hydroxy-1-indanone.

Step B: Dehydroxylation of 4-Hydroxy-1-indanone to 1-Indanone

-

Protect the ketone functionality of 4-hydroxy-1-indanone, for example, as a ketal using ethylene glycol and an acid catalyst.

-

Convert the hydroxyl group to a better leaving group, such as a tosylate, by reacting with tosyl chloride in the presence of a base like pyridine.

-

Reduce the tosylate group using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.

-

Deprotect the ketone to yield 1-indanone.

Protocol 2.2.2: Synthesis of Racemic N-benzyl-1-indanamine from 1-Indanone

-

Condense 1-indanone (1 eq.) with benzylamine (1.1 eq.) in a suitable solvent like ethanol.

-

Reduce the resulting enamine in situ with sodium borohydride (1.5 eq.).

-

Monitor the reaction by TLC.

-

After completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain racemic N-benzyl-1-indanamine.

| Parameter | Value | Reference |

| Starting Material | 1-Indanone | [9] |

| Reagents | Benzylamine, Sodium Borohydride | [9] |

| Solvent | Ethanol | [9] |

| Yield | 82% | [9] |

Protocol 2.2.3: Chiral Resolution and Preparation of (R)-1-Aminoindan

-

Resolve the racemic N-benzyl-1-indanamine using L-tartaric acid in boiling water to crystallize the (R)-N-benzyl-1-indanamine tartarate salt.

-

Hydrogenate the resolved salt to remove the benzyl group and basify to obtain the free amine, (R)-1-aminoindan.

| Parameter | Value | Reference |

| Starting Material | Racemic N-benzyl-1-indanamine | [9] |

| Resolving Agent | L-Tartaric Acid | [9] |

| Yield of (R)-1-aminoindan | 72% | [9] |

Protocol 2.2.4: Synthesis of Rasagiline and its Mesylate Salt

-

Alkylate (R)-1-aminoindan (1 eq.) with propargyl chloride (1.2 eq.) in acetonitrile with potassium carbonate (2 eq.) as the base.

-

Heat the reaction mixture and monitor by TLC.

-

After completion, filter the reaction mixture and concentrate the filtrate.

-

Purify the crude Rasagiline base by column chromatography.

-

Dissolve the purified Rasagiline in isopropanol and treat with methanesulfonic acid (1 eq.) at reflux.

-

Cool the solution to 5 °C to crystallize Rasagiline mesylate.

-

Filter and wash the solid with cold isopropanol to obtain the final product.

| Parameter | Value | Reference |

| Starting Material | (R)-1-Aminoindan | [9] |

| Reagents | Propargyl chloride, K₂CO₃, Methanesulfonic acid | [9] |

| Solvent | Acetonitrile, Isopropanol | [9] |

| Yield of Rasagiline Mesylate | 98% | [9] |

2.3. Mechanism of Action: Rasagiline's Signaling Pathway

Rasagiline's primary mechanism is the irreversible inhibition of MAO-B, which leads to an increase in dopamine levels in the striatum. Additionally, it exhibits neuroprotective properties by modulating apoptotic pathways.

References

- 1. Combinatorial library of indinavir analogues: replacement for the aminoindanol at P2' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. "An Efficient Synthesis of (1 S , 2 R )-1-Amino-2-Indanol, A Key Interm" by AYHAN S. DEMİR, HİLAL AKSOY-CAM et al. [journals.tubitak.gov.tr]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. Synthesis of enantiomerically pure trans-(1R,2R)- and cis-(1S,2R)-1-amino-2-indanol by lipase and omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]

- 9. Rasagiline mesylate synthesis - chemicalbook [chemicalbook.com]

Application Note: High-Yield Reduction of 4-Hydroxy-1-indanone to 4-Hydroxy-1-indanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed experimental protocols for the reduction of 4-hydroxy-1-indanone to the corresponding alcohol, 4-hydroxy-1-indanol. This conversion is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. Two primary methods are presented: a robust and selective reduction using sodium borohydride (NaBH₄) and a highly efficient catalytic hydrogenation. This document includes comprehensive methodologies, tabulated data for easy comparison of reaction parameters and outcomes, and a visual workflow to guide researchers through the experimental process.

Introduction

4-Hydroxy-1-indanone is a versatile bicyclic ketone that serves as a key building block in medicinal chemistry and materials science.[1] The reduction of its keto functional group to a secondary alcohol yields 4-hydroxy-1-indanol, a precursor for a wide range of derivatives with potential therapeutic applications. The choice of reduction method can significantly impact yield, purity, and stereoselectivity. This note details two effective and commonly employed methods: sodium borohydride reduction, known for its mild conditions and high selectivity, and catalytic hydrogenation, which offers high efficiency and atom economy.

Experimental Protocols

Two primary methods for the reduction of 4-hydroxy-1-indanone are presented below.

Method 1: Sodium Borohydride Reduction

This method utilizes the mild and selective reducing agent, sodium borohydride, to convert the ketone to an alcohol.[2][3]

Materials:

-

4-Hydroxy-1-indanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxy-1-indanone (1.0 eq) in methanol or a mixture of THF and methanol (10 volumes).

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Slowly add sodium borohydride (1.2-1.5 eq) portion-wise to the cooled solution.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

-

Remove the organic solvent under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-hydroxy-1-indanol.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Method 2: Catalytic Hydrogenation

This method employs a heterogeneous catalyst and hydrogen gas for the reduction. It is a highly efficient process, particularly for larger-scale syntheses.

Materials:

-

4-Hydroxy-1-indanone

-

Copper-silica (Cu/SiO₂) or Platinum on carbon (Pt/C) catalyst

-

Cyclohexane or Ethanol

-

Hydrogen gas (H₂)

-

High-pressure reactor (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

To a high-pressure reactor, add 4-hydroxy-1-indanone (1.0 eq) and the catalyst (e.g., 5-10 wt% Cu/SiO₂).

-

Add the solvent (e.g., cyclohexane or ethanol) to the reactor.

-

Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 bar).

-

Heat the reaction mixture to the specified temperature (e.g., 90 °C) with vigorous stirring.

-

Maintain the reaction under these conditions for the required duration (e.g., 8 hours), monitoring the hydrogen uptake.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-hydroxy-1-indanol.

-

Purify the product as described in Method 1.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the reduction of indanone derivatives. Note that specific yields for 4-hydroxy-1-indanone may vary and should be determined empirically.

| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Yield (%) of 1-Indanol | Reference |

| Sodium Borohydride | NaBH₄ | Methanol | 0 - RT | N/A | 1 - 4 | >95 | Typically >90 | [5] |

| Catalytic Hydrogenation | Cu/SiO₂ (8 wt%) | Cyclohexane | 90 | 10 | 8 | 99.5 | 97.1 | [6] |

| Catalytic Hydrogenation | Pt/SBA-15 | n-decane | 90 | 10 | - | - | up to 71 |

Product Characterization

The identity and purity of the synthesized 4-hydroxy-1-indanol can be confirmed by standard analytical techniques.

Spectroscopic Data for Starting Material (4-Hydroxy-1-indanone):

-

¹H NMR (DMSO-d₆, 400 MHz): δ 9.98 (s, 1H), 7.28-7.25 (m, 1H), 7.12-7.06 (m, 2H), 2.97-2.94 (m, 2H), 2.64-2.61 (m, 2H).[7]

-

¹³C NMR: Spectral data is available in public databases such as PubChem.[8]

-

IR (KBr): Characteristic peaks for the hydroxyl and carbonyl groups are expected.[8]

-

MS (GC-MS): m/z 148 (M+).[8]

Expected Spectroscopic Data for Product (4-Hydroxy-1-indanol):

-

¹H NMR: The appearance of a new signal for the carbinol proton (CH-OH) and the disappearance of the ketone carbonyl signal in the ¹³C NMR are indicative of a successful reduction. The integration of the proton signals will change accordingly.

-

¹³C NMR: A new signal corresponding to the hydroxyl-bearing carbon will appear in the aliphatic region.

-

IR: The strong carbonyl (C=O) absorption peak (around 1700 cm⁻¹) of the starting material will be replaced by a broad hydroxyl (O-H) stretching band (around 3200-3600 cm⁻¹) in the product.

-

MS: The molecular ion peak should correspond to the molecular weight of 4-hydroxy-1-indanol (C₉H₁₀O₂).

Experimental Workflow and Signaling Pathways

The general workflow for the reduction of 4-hydroxy-1-indanone is depicted below.